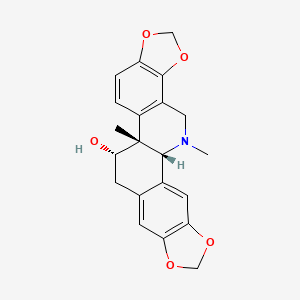

Corynoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUGPRHKZNCHGC-TYPHKJRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](CC3=CC4=C(C=C3[C@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940272 | |

| Record name | 13-Methylchelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68035-45-0, 18797-79-0 | |

| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-5b,13-dimethyl-, (5bR,6S,12bR)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68035-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Corynoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18797-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methylchelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18797-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORYNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9W3JU6N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Corynoline: A Guide to Natural Sources and High-Purity Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Corynoline, a benzophenanthridine alkaloid, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities, including anti-inflammatory, acetylcholinesterase inhibitory, and antineoplastic properties.[1][2][3] This technical guide provides a comprehensive overview of the natural origins of this compound and details the field-proven methodologies for its extraction, isolation, and purification. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles and causal relationships behind the selection of specific protocols, offering a self-validating framework for researchers. We present detailed, step-by-step experimental workflows, comparative data tables, and process diagrams to equip drug development professionals with the necessary knowledge to obtain high-purity this compound for preclinical and clinical research.

Introduction to this compound: A Pharmacologically Significant Alkaloid

This compound (C₂₁H₂₁NO₅, Molar Mass: 367.4 g/mol ) is a member of the isoquinoline alkaloid family, a large and structurally diverse group of natural products known for their profound physiological effects.[2][4][5] Structurally, it is a benzophenanthridine alkaloid, characterized by a tetracyclic aromatic core derived from the amino acid tyrosine.[2][5]

The scientific impetus for isolating this compound stems from its promising therapeutic potential. Research has demonstrated its capacity to modulate key biological pathways, such as the Nrf2 and MAPK signaling cascades, which are central to the inflammatory response.[1][6] Furthermore, its role as an acetylcholinesterase inhibitor makes it a compound of interest in neurodegenerative disease research, while its hepatoprotective and antineoplastic activities broaden its relevance in oncology and metabolic disease studies.[2][3] The successful isolation of pure this compound is the critical first step in validating these activities and developing it into a potential therapeutic agent.

Natural Sources of this compound

This compound is predominantly found within the plant kingdom, specifically within the Corydalis genus of the Papaveraceae family.[1][2][7][8] While numerous Corydalis species are rich sources of various isoquinoline alkaloids, several have been identified as being particularly notable for their this compound content.[9][10][11][12][13][14][15] The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

| Plant Species | Plant Part(s) Used for Isolation | Key References |

| Corydalis bungeana Turcz. | Whole plant, Herbs | [1][2] |

| Corydalis incisa | Aerial parts | [2][3][16] |

| Corydalis longicalcarata | Rhizomes | [16] |

| Corydalis conspersa | Not specified | [2] |

A Multi-Stage Workflow for the Isolation and Purification of this compound

The isolation of this compound is a multi-step process that leverages its fundamental physicochemical properties as a basic, nitrogen-containing molecule. The overarching strategy involves an initial crude extraction from the plant matrix, followed by a series of chromatographic separations to isolate this compound from other closely related alkaloids and impurities.

Stage 1: Preparation of Plant Material

The foundational step for any successful natural product isolation is the proper preparation of the source material. This stage is critical for maximizing the efficiency of the subsequent extraction.

-

Action: The collected plant material (e.g., rhizomes, whole plant) is first thoroughly dried in a well-ventilated area or a low-temperature oven to remove moisture, which can interfere with solvent penetration and promote microbial degradation.

-

Causality: The dried material is then ground into a fine powder (typically 40-60 mesh).[9] This process dramatically increases the surface area-to-volume ratio, ensuring that the extraction solvent can efficiently penetrate the plant tissue and solubilize the target alkaloids.

Stage 2: Crude Alkaloid Extraction

The core principle of alkaloid extraction hinges on the pH-dependent solubility of these basic compounds. By manipulating the pH of the solvent system, alkaloids can be selectively separated from neutral, acidic, and lipophilic compounds present in the plant matrix. The acid-base partitioning method is a robust and widely adopted technique for this purpose.

-

Principle: In an acidic environment (pH < 2), the nitrogen atom in the this compound molecule becomes protonated, forming a salt. This salt is highly soluble in polar solvents like water or aqueous alcohol. Conversely, in a basic environment (pH > 9), the nitrogen is deprotonated, rendering the alkaloid "free base" significantly more soluble in non-polar organic solvents like chloroform or ethyl acetate.[9]

This differential solubility is exploited to perform a liquid-liquid partitioning that enriches the alkaloid fraction.

Caption: Workflow for Crude Alkaloid Extraction via Acid-Base Partitioning.

Detailed Protocol: Crude Extraction via Acid-Base Partitioning

-

Extraction: Macerate 3 kg of powdered Corydalis plant material with 70% ethanol under ultrasound treatment (40 KHz) for 30 minutes at room temperature, followed by soaking for 24 hours. Repeat this process three times.[16]

-

Filtration & Concentration: Combine the ethanol extracts and filter to remove solid plant debris. Evaporate the solvent under reduced pressure using a rotary evaporator to yield a concentrated residue.[16][17]

-

Acidification: Dissolve the residue in a 2% hydrochloric acid solution. This step protonates the alkaloids, including this compound, making them soluble in the aqueous phase.[9]

-

Defatting: Transfer the acidic solution to a separatory funnel and wash it twice with an equal volume of chloroform. Discard the chloroform layer, which contains neutral lipids and other non-basic, lipophilic impurities.[9]

-

Basification: Adjust the pH of the remaining aqueous layer to approximately 9-10 by slowly adding a 10% ammonia solution. This converts the alkaloid salts back into their free base form.[9]

-

Final Extraction: Extract the basified solution multiple times with chloroform or ethyl acetate until the organic layer shows a weak positive reaction to Dragendorff's reagent (an alkaloid-detecting agent).[9]

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract. This extract is now significantly enriched in this compound and other alkaloids.

Stage 3: Chromatographic Purification

The crude alkaloid extract is a complex mixture requiring further separation. A multi-step chromatographic approach is employed, typically starting with a lower-resolution, high-capacity technique and progressing to a high-resolution "polishing" step.

Caption: General workflow for the chromatographic purification of this compound.

1. Silica Gel Column Chromatography (Primary Purification)

-

Principle: This is a form of normal-phase liquid-solid chromatography. The stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent system. Compounds are separated based on their relative polarity; more polar compounds adsorb more strongly to the silica and elute later.

-

Methodology: The crude alkaloid extract is loaded onto a silica gel column. The column is then eluted with a solvent gradient, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.[17] Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Causality: This step effectively separates broad classes of compounds, removing many impurities and simplifying the mixture for the next, higher-resolution stage.

2. High-Speed Counter-Current Chromatography (HSCCC) (Optional Intermediate Purification)

-

Principle: HSCCC is a preparative-scale liquid-liquid partition chromatography method that eliminates the use of a solid support, thereby avoiding irreversible sample adsorption and improving recovery.[9][10][18] It is exceptionally well-suited for separating alkaloids from crude extracts.

-

Methodology: The technique relies on the selection of a biphasic solvent system where the target compound has an optimal partition coefficient (K). The crude or semi-purified fraction is subjected to separation, and fractions are collected for analysis.[18]

-

Causality: For particularly complex mixtures or when large quantities are needed, HSCCC provides a highly efficient intermediate purification step, yielding fractions of moderate to high purity.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)

-

Principle: This is the definitive step for achieving high purity (>98%). It is typically performed in a reversed-phase mode. The stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a more polar mixture of water (often buffered) and an organic solvent like acetonitrile or methanol.[11][16] In this mode, less polar compounds are retained longer.

-

Methodology: The this compound-rich fractions from the previous step are pooled, concentrated, and injected into the preparative HPLC system. An optimized gradient elution program is run to separate this compound from any remaining closely related structural analogs.

-

Causality: The high efficiency of HPLC provides the resolution necessary to separate compounds with very similar structures, which is essential for obtaining a final product suitable for pharmacological testing.

Stage 4: Purity Assessment and Structural Verification

The final stage is to confirm the purity and unequivocally identify the isolated compound as this compound.

-

Purity Assessment: The purity of the final fraction is determined using analytical HPLC, often with photodiode array (PDA) detection to ensure peak homogeneity.[16][18] The goal is to achieve a purity level of 98% or higher.

-

Structural Elucidation: The identity of the compound is confirmed through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound, a protonated molecule [M+H]⁺ at m/z 368.2 would be expected.[16]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.[16][18]

-

-

Final Confirmation: The obtained spectroscopic data (MS, NMR) and chromatographic retention time are compared against a commercially available reference standard of this compound or with data published in authoritative literature to provide absolute confirmation of its identity.[16]

Summary and Conclusion

The isolation of this compound is a systematic process rooted in the principles of acid-base chemistry and chromatography. By beginning with high-quality plant material from known this compound-containing species such as Corydalis bungeana, a crude alkaloid mixture can be efficiently obtained using an acid-base partitioning strategy. Subsequent purification through a multi-stage chromatographic workflow, culminating in preparative HPLC, allows for the isolation of this compound at a purity suitable for rigorous scientific investigation. The protocols and rationale outlined in this guide provide a robust framework for researchers to successfully navigate the path from natural source to pure, biologically active compound.

References

-

Yan, J., et al. (2005). Preparative Isolation and Purification of Alkaloids from Corydalis yanhusuo W. T. Wang by High Speed Counter‐Current Chromatography. Journal of Liquid Chromatography & Related Technologies, 28(19), 2979-2989. [Link]

-

Cheng, X. X., et al. (2011). [Isolation of alkaloids from Corydalis saxicola by high-speed counter-current chromatography]. Zhong Yao Cai, 34(7), 1062-4. [Link]

-

ResearchGate. (2005). Preparative Isolation and Purification of Alkaloids from Corydalis yanhusuo WT Wang by High Speed Counter-Current Chromatography. [Link]

-

Yang, C., et al. (2016). This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs. Molecules, 21(8), 975. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177014, this compound. [Link]

-

Jeong, E. K., et al. (2012). Identification of structurally diverse alkaloids in Corydalis species by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(18), 2081-2092. [Link]

-

Semantic Scholar. (n.d.). Preparative separation of isoquinoline alkaloids from Corydalis impatiens using a middle pressure chromatogram isolated gel column coupled with two-dimensional liquid chromatography. [Link]

-

PubMed. (2016). This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs. [Link]

-

Zhu, D., & Liu, G. (1987). Chemical Study of Alkaloids from Corydalis bungeana. Planta Medica, 53(5), 418-420. [Link]

-

Biopurify. (n.d.). Corydalis bungeana Turcz. [Link]

-

Li, H., et al. (2019). Purification, identification, and characterization of two benzophenanthridine alkaloids from Corydalis longicalcarata rhizomes with anti-mitotic and polyploidy-inducing activities. bioRxiv. [Link]

-

Wen, Y., et al. (2023). Determination and Pharmacokinetics of Acetylthis compound in Mouse Plasma by UPLC–MS/MS. Molecules, 28(3), 1369. [Link]

-

Li, G., et al. (2022). The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales. The Plant Cell, 34(5), 1836-1854. [Link]

-

ResearchGate. (2012). Isolation of Isoquinoline Alkaloids from the Tuber of Corydalis turtschaninovii and their Inhibition Activity on Low Density Lipoprotein Oxidation. [Link]

-

ResearchGate. (2014). Simultaneous quantification of 11 isoquinoline alkaloids in Corydalis impatiens (Pall.) Fisch by HPLC. [Link]

-

ResearchGate. (2012). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. [Link]

-

Ma, W. W., et al. (2008). Isoquinoline alkaloids isolated from Corydalis yanhusuo and their binding affinities at the dopamine D1 receptor. Molecules, 13(9), 2303-2312. [Link]

-

ResearchGate. (2016). (PDF) this compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs. [Link]

-

CABI Digital Library. (2015). Alkaloid constituents from Corydalis decumbens. [Link]

-

PubMed. (2008). Isoquinoline alkaloids isolated from Corydalis yanhusuo and their binding affinities at the dopamine D1 receptor. [Link]

-

Kilgore, M. B., et al. (2016). The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery. Phytochemistry Reviews, 15(2), 309–331. [Link]

-

PubMed. (2024). Comprehensive Analysis of Corydalis decumbens From Different Regions Using UHPLC-HRMS and Chemometrics. [Link]

-

Semantic Scholar. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [Link]

-

Zhou, J., et al. (2010). Bioactive isoquinoline alkaloids from Corydalis saxicola. Planta Medica, 76(1), 93-97. [Link]

-

ResearchGate. (2020). Chemical constituents of Corydalis decumbens. [Link]

-

Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

-

PubMed. (1994). [Chemical constituents of Corydalis decumbens (Thunb.) Pers]. Zhongguo Zhong Yao Za Zhi, 19(10), 612-3, 639. [Link]

-

ResearchGate. (2002). Inhibitory effect of this compound isolated from the aerial parts of Corydalis incisa on the acetylcholinesterase. [Link]

-

ResearchGate. (2015). Alkaloid constituents from corydalis decumbens. [Link]

-

ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

-

ResearchGate. (n.d.). Biosynthesis of quinoline alkaloids in Cinchona species. [Link]

-

Springer Nature Experiments. (n.d.). Isolation and Characterization of Health-Promoting Alkaloids. [Link]

-

National Institutes of Health. (2021). Protocol for isolating young adult parvalbumin interneurons from the mouse brain for extraction of high-quality RNA. [Link]

-

Guo, L., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current medicinal chemistry, 26(34), 6296–6339. [Link]

Sources

- 1. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Study of Alkaloids from Corydalis bungeana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. [Isolation of alkaloids from Corydalis saxicola by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Isoquinoline alkaloids isolated from Corydalis yanhusuo and their binding affinities at the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comprehensive Analysis of Corydalis decumbens From Different Regions Using UHPLC-HRMS and Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

Pharmacological properties of Corynoline

An In-Depth Technical Guide to the Pharmacological Properties of Corynoline

Abstract

This compound, a benzophenanthridine alkaloid primarily isolated from plants of the Corydalis genus, has emerged as a molecule of significant interest in pharmacological research.[1] Traditionally used in Chinese medicine, its constituent plant, Corydalis bungeana Turcz., has long been applied for its anti-inflammatory properties.[2] Modern scientific investigation has not only validated these traditional uses but has also uncovered a broader spectrum of activities, including potent anticancer and neuroprotective effects. This guide synthesizes the current understanding of this compound's pharmacological profile, detailing its mechanisms of action, summarizing key experimental findings, and presenting methodologies for its study. We will explore its modulation of critical signaling pathways in inflammation and cancer, its role as an enzyme inhibitor in the central nervous system, and its pharmacokinetic characteristics, providing a comprehensive resource for researchers and drug development professionals.

Anti-inflammatory and Antinociceptive Properties

The most extensively documented activity of this compound is its potent anti-inflammatory effect. This property is central to the traditional application of Corydalis extracts for treating inflammatory conditions.[2] Mechanistic studies have revealed a multi-pronged approach by which this compound attenuates the inflammatory response at the molecular level.

Mechanism of Action: A Multi-Pathway Inhibition

This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling cascades: the Keap1-Nrf2/ARE pathway and the MAPK pathway.[2][3]

-

Activation of the Nrf2/ARE Pathway: this compound upregulates the expression of Nuclear factor-erythroid-2-related factor 2 (Nrf2).[2][4] This transcription factor, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes like hemeoxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][5] This action enhances the cellular defense against oxidative stress, a key component of the inflammatory process.[3]

-

Inhibition of MAPK Signaling: In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the phosphorylation of key mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK).[2][3] By inhibiting these kinases, this compound blocks the downstream signaling that leads to the production of pro-inflammatory mediators.

-

Suppression of Pro-inflammatory Mediators: The combined effect of Nrf2 activation and MAPK inhibition results in a significant reduction in the expression and production of key inflammatory molecules. Treatment with this compound decreases nitric oxide (NO) production by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[2][5] Furthermore, it suppresses the transcription and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][6]

-

Inhibition of the TLRs/NF-κB Pathway: Evidence also suggests that this compound can inhibit the Toll-like receptor (TLR)/Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to reduce the expression of TLR2 and TLR4 and inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[7]

Visualization: Anti-inflammatory Signaling

Caption: this compound's anti-inflammatory mechanism of action.

Data Summary: In Vitro and In Vivo Anti-inflammatory Effects

| Parameter | Model System | Effect of this compound | Reference |

| NO Production | LPS-stimulated RAW264.7 cells | Dose-dependent reduction | [3] |

| iNOS/COX-2 Expression | LPS-stimulated RAW264.7 cells | Significant decrease in mRNA and protein | [2][5] |

| TNF-α / IL-1β Levels | LPS-stimulated RAW264.7 cells | Suppression of mRNA and protein | [2][5] |

| Nrf2, HO-1, NQO1 | LPS-stimulated RAW264.7 cells | Dose-dependent increase in expression | [4] |

| Paw Edema | Carrageenan-induced (mice) | Significant reduction | [6] |

| Abdominal Writhing | Acetic acid-induced (mice) | Dose-dependent suppression | [6] |

| Paw Licking | Formalin, Glutamate, Capsaicin (mice) | Significant suppression | [6] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.

Methodology:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 2, 4 µM) or vehicle control (DMSO) for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (150 ng/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, positioning it as a promising scaffold for the development of novel chemotherapeutics. Its anticancer mechanism is multifaceted, involving the induction of apoptosis and the disruption of mitotic processes.[8][9]

Mechanism of Action: Apoptosis Induction and Mitotic Disruption

-

Cytotoxicity and Apoptosis: this compound exhibits cytotoxicity against various cancer cell lines, including those from lung, colon, melanoma, and ovarian cancers. In melanoma cells (B16F10 and A375), it induces apoptosis, a programmed cell death pathway. This is correlated with the upregulation of the pro-apoptotic protein Bax and the cleavage (activation) of Caspase-3, a key executioner caspase.[8]

-

Inhibition of Aurora Kinase B (AURKB): A novel mechanism identified for this compound is its ability to diminish the activity of Aurora kinase B (AURKB), a critical regulator of mitosis.[9][10] This inhibition leads to significant mitotic defects, including centrosome amplification and the formation of multi-polar spindles.[9]

-

Centrosome Declustering: Cancer cells often have an abnormal number of centrosomes. To survive, they cluster these extra centrosomes to form a pseudo-bipolar spindle and proceed through mitosis. This compound potently inhibits this centrosome clustering process, which selectively targets cancer cells with supernumerary centrosomes while sparing normal dividing cells.[10] This disruption of mitosis ultimately leads to polyploidy and cell death.[9]

Visualization: Anticancer Experimental Workflow

Caption: Workflow for evaluating this compound's anticancer effects.

Data Summary: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| A375 | Human Melanoma | 5.56 | [8] |

| B16F10 | Murine Melanoma | 6.16 | [8] |

| A549 | Human Lung Carcinoma | 5.27 - 6.14 | [11] |

| SK-OV-3 | Human Ovarian Carcinoma | 5.27 - 6.14 | [11] |

| SK-MEL-2 | Human Melanoma | 5.27 - 6.14 | [11] |

| HCT15 | Human Colon Carcinoma | 5.27 - 6.14 | [11] |

Neuropharmacological Properties

Beyond its anti-inflammatory and anticancer roles, this compound exhibits neuropharmacological activity, primarily through the inhibition of acetylcholinesterase (AChE).[12][13]

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine, a mechanism relevant to the treatment of neurodegenerative disorders like Alzheimer's disease.

Studies have characterized this inhibition, finding that this compound acts as a reversible and noncompetitive inhibitor of AChE.[12][14] This means it binds to a site on the enzyme other than the active site, and the binding is not permanent. The inhibitory activity is dose-dependent, with a reported IC₅₀ value of 30.6 µM .[12]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To quantify the AChE inhibitory activity of this compound.

Methodology:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add in order:

-

Buffer

-

This compound at various concentrations (or a known inhibitor like galantamine as a positive control).

-

DTNB solution.

-

AChE enzyme solution.

-

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

-

Reaction Initiation: Add the substrate, ATCI, to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 5-10 minutes. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting percent inhibition against the logarithm of this compound concentration.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in animal models have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Bioavailability and Elimination: When administered alone orally to rats, this compound demonstrates low bioavailability and a high elimination rate.[15] This suggests poor absorption from the gut and/or significant first-pass metabolism in the liver.[15][16]

-

Drug Interactions: The pharmacokinetics of this compound are significantly altered when co-administered with other herbal components.[15] In a traditional Chinese medicine formula, Shuanghua Baihe tablets (SBT), the elimination half-life of this compound was prolonged approximately 3-fold, and its maximum plasma concentration (Cₘₐₓ) and area under the curve (AUC) increased by 46.5% and 34.2%, respectively.[15] This effect is even more pronounced with berberine, another alkaloid, which increased the Cₘₐₓ and AUC of this compound by 11.1-fold and 5.0-fold, respectively.[15] This indicates that co-existing compounds can inhibit the metabolism or transport of this compound, thereby enhancing its systemic exposure.[11]

Data Summary: Pharmacokinetic Parameters of this compound in Rats

| Administration Group | Cₘₐₓ | AUC₀₋₁₂ | T₁/₂ | Bioavailability | Reference |

| This compound alone | Baseline | Baseline | Baseline | Low | [15] |

| This compound in SBT | ↑ 46.5% | ↑ 34.2% | ↑ ~3-fold | Increased | [15] |

| This compound + Berberine | ↑ 11.1-fold | ↑ 5.0-fold | Not specified | Significantly Increased | [15] |

Toxicology and Safety

While extensive toxicological studies on pure this compound are limited, information can be gleaned from databases and the broader class of alkaloids. According to the Globally Harmonized System (GHS) classifications, this compound is associated with warnings for acute oral, dermal, and inhalation toxicity.[1] Alkaloids as a class can have a range of toxic effects depending on the dose and duration of exposure.[17] Therefore, a comprehensive toxicological evaluation, including acute and chronic toxicity studies, genotoxicity, and carcinogenicity assessments, would be an essential step in the preclinical development of this compound or its derivatives.

Conclusion and Future Directions

This compound is a pharmacologically versatile natural product with well-defined anti-inflammatory, anticancer, and neuroprotective activities. Its ability to modulate multiple key cellular pathways, including Nrf2/ARE, MAPK, NF-κB, and Aurora kinase B, underscores its potential as a lead compound. The dual action of inducing mitotic catastrophe and apoptosis makes it a particularly attractive candidate for anticancer drug development.

However, significant challenges remain. The primary hurdle is its poor oral bioavailability.[15] Future research should focus on:

-

Medicinal Chemistry Efforts: Synthesizing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

Drug Delivery Systems: Developing novel formulations, such as nanoparticles or liposomes, to enhance solubility and absorption.

-

Comprehensive Toxicology: Conducting rigorous safety and toxicology studies to establish a therapeutic window.

-

In Vivo Efficacy: Validating the in vitro findings in robust preclinical animal models of inflammation, cancer, and neurodegenerative disease.

By addressing these areas, the therapeutic potential of the this compound scaffold can be fully explored, potentially leading to the development of a new generation of drugs for complex human diseases.

References

- Current time information in CN. (n.d.). Google.

-

Yang, C. J., Zhang, C. Y., Wang, Z. B., Liu, B., Su, K., Wang, J. X., & He, F. Y. (2016). This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs. Molecules, 21(8), 975. [Link]

-

Kim, D. K. (2002). Inhibitory effect of this compound isolated from the aerial parts of Corydalis incisa on the acetylcholinesterase. Archives of Pharmacal Research, 25(6), 817–819. [Link]

-

Ma, G. X., Hong, J. F., Zheng, L., Tian, Y., & Bi, Y. (2022). Antinociceptive and Anti-inflammatory Effect of this compound in Different Nociceptive and Inflammatory Experimental Models. Inflammation, 45(2), 796–806. [Link]

-

Yang, C. J., Zhang, C. Y., Wang, Z. B., Liu, B., Su, K., Wang, J. X., & He, F. Y. (2016). This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs. Molecules, 21(8), 975. [Link]

-

Li, M., Chen, B., Zhang, M., & Wang, J. (2023). Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. Molecules, 28(18), 6649. [Link]

-

Kim, D. K. (2002). Inhibitory Effect of this compound Isolated from the Aerial Parts of Corydalis incisa on the Acetylcholinesterase. Archives of Pharmacal Research, 25(6), 817-819. [Link]

-

Kim, D. K. (2002). Inhibitory effect of this compound isolated from the aerial parts of Corydalis incisa on the acetylcholinesterase. ResearchGate. [Link]

-

Yang, C. J., Zhang, C. Y., Wang, Z. B., Liu, B., Su, K., Wang, J. X., & He, F. Y. (2016). This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs. ResearchGate. [Link]

-

This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

-

Li, Y., Wang, X., Chen, T., Allen, T. D., & Zhang, D. (2022). The phytochemical, this compound, diminishes Aurora kinase B activity to induce mitotic defect and polyploidy. Biomedicine & Pharmacotherapy, 147, 112645. [Link]

-

This compound. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

-

Anticancer Bioscience Identified Phytochemical this compound as a Prototype Structure for Developing Centrosome-declustering Therapeutics. (2022, January 17). Anticancer Bioscience. [Link]

-

Li, M., Li, Y., Liu, D., Zhang, C., & Zhang, X. (2021). Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson's Disease. Frontiers in Pharmacology, 12, 648834. [Link]

-

Kim, D. K. (2002). Inhibitory Effect of this compound Isolated from the Aerial Parts of Corydalis incisa on the Acetylcholinesterase. DBpia. [Link]

-

Xiao, W., Li, S., Wang, S., & Ho, C. T. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Journal of Natural Products, 83(3), 894–919. [Link]

-

Liu, Y., Zhang, R., Ding, L., & Li, P. (2016). Study on the pharmacokinetic profiles of this compound and its potential interaction in traditional Chinese medicine formula Shuanghua Baihe tablets in rats by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 117, 439–445. [Link]

-

Yang, C. J., Zhang, C. Y., Wang, Z. B., Liu, B., Su, K., Wang, J. X., & He, F. Y. (2016). This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs. Molecules, 21(8), 975. [Link]

-

Liu, Y., Zhang, R., Ding, L., & Li, P. (2016). Study on the pharmacokinetic profiles of this compound and its potential interaction in traditional Chinese medicine formula Shuanghua Baihe tablets in rats by LC-MS/MS. ResearchGate. [Link]

-

Fayed, E. A., Gomaa, H. A. M., & El-Gazzar, M. G. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. [Link]

-

Chan, K., & Chen, J. (2020). Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage. Evidence-Based Complementary and Alternative Medicine, 2020, 8829143. [Link]

-

Information of the [M+H] + of this compound and its product ions in mass... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Wang, L., Zhang, X., Liu, R., & Gong, Y. (2013). An Isoquinoline Alkaloid From the Chinese Herbal Plant Corydalis Yanhusuo W.T. Wang Inhibits P-glycoprotein and Multidrug Resistance-Associate Protein 1. Phytotherapy Research, 27(2), 246–251. [Link]

-

Dai, Y., Li, Y., & Chen, X. (2022). The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review. Frontiers in Pharmacology, 13, 831691. [Link]

-

Caccia, S. (2000). Clinical pharmacokinetics of cabergoline. Clinical Pharmacokinetics, 39(5), 389–404. [Link]

-

Caricasole, A., Lempereur, L., & Terstappen, G. C. (1998). Neuroprotective effects of nicergoline in immortalized neurons. Journal of Neuroscience Research, 54(3), 396–403. [Link]

-

Corybungines A−K: Isoquinoline alkaloids from Corydalis bungeana with dopamine D2 receptor activity. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Zhang, Y., Wang, X., & Li, X. (2022). Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review. Molecules, 27(1), 147. [Link]

-

Zhang, Y., Wang, X., & Li, X. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(10), 4085. [Link]

-

Chen, L., & Chen, J. (2017). Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments. Food and Chemical Toxicology, 109(Pt 2), 1103–1114. [Link]

-

Martynov, M. Y., & Gusev, E. I. (2015). Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke. Neuropsychiatric Disease and Treatment, 11, 2593–2601. [Link]

-

Finch, S. C., Tapper, B. A., & Parker, E. J. (2019). Toxicity Studies of Chanoclavine in Mice. Toxins, 11(5), 260. [Link]

Sources

- 1. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antinociceptive and Anti-inflammatory Effect of this compound in Different Nociceptive and Inflammatory Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of this compound isolated from<i> Corydalis bungeana </i>Turcz. [jcpu.cpu.edu.cn]

- 8. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The phytochemical, this compound, diminishes Aurora kinase B activity to induce mitotic defect and polyploidy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Bioscience Identified Phytochemical this compound as a Prototype Structure for Developing Centrosome-declustering Therapeutics – Anticancer Bioscience [anticancerbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitory effect of this compound isolated from the aerial parts of Corydalis incisa on the acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Study on the pharmacokinetic profiles of this compound and its potential interaction in traditional Chinese medicine formula Shuanghua Baihe tablets in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Anticancer Mechanisms of Corynoline: A Technical Guide for Researchers

An In-depth Exploration of Apoptosis Induction, Cell Cycle Arrest, and Novel Cellular Targeting Strategies

Introduction

Derived from the traditional medicinal herb Corydalis bungeana Turcz, corynoline is a benzophenanthridine alkaloid that has garnered significant interest within the oncology research community.[1] Historically utilized for its anti-inflammatory properties, recent investigations have unveiled its potent anticancer activities across a spectrum of cancer cell types.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of this compound and its acetylated derivative, acetylthis compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details key experimental methodologies, and elucidates the intricate signaling pathways modulated by these promising natural compounds. Our objective is to furnish a detailed understanding of this compound's mechanism of action, thereby facilitating further research and its potential translation into novel cancer therapeutics.

Core Anticancer Mechanisms of this compound and its Derivatives

This compound and its analogs exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting cell cycle progression, and modulating inflammatory pathways. Furthermore, emerging evidence points towards a novel mechanism involving the disruption of centrosome dynamics, presenting a unique avenue for therapeutic intervention.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of this compound's anticancer activity is its ability to trigger apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways that regulate the delicate balance between cell survival and death.

In glioblastoma (GBM), one of the most aggressive forms of brain cancer, this compound has been shown to significantly inhibit cell proliferation and promote apoptosis by targeting the STAT3/Bcl-2 signaling pathway.[3][4] Mechanistically, this compound treatment leads to a decrease in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] The inactivation of STAT3, a key transcription factor often constitutively active in cancer, results in the downregulation of the anti-apoptotic protein Bcl-2.[4] Concurrently, this compound upregulates the expression of pro-apoptotic proteins Bax and Bak.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. Specifically, this compound has been demonstrated to increase the levels of cleaved caspase-9 (initiator caspase) and cleaved caspase-3 (executioner caspase), culminating in the execution of the apoptotic program.[4]

Figure 1: this compound induces apoptosis in glioblastoma cells by inhibiting the STAT3/Bcl-2 signaling pathway.

Acetylthis compound, a derivative of this compound, has demonstrated significant efficacy in colon cancer cells by inducing both apoptosis and cell cycle arrest through the modulation of the c-Myc signaling pathway.[5][6] The oncoprotein c-Myc is a critical regulator of cell proliferation and survival, and its overexpression is a common feature of many cancers.[6] Acetylthis compound treatment leads to a dose- and time-dependent decrease in the protein expression of c-Myc.[6] This downregulation of c-Myc is associated with an increase in the levels of cleaved PARP and cleaved caspase-3, both of which are key markers of apoptosis.[7]

Induction of Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, acetylthis compound has been shown to arrest colon cancer cells in the G2/M phase of the cell cycle.[5][7] This cell cycle blockade is a crucial component of its anticancer activity, as it prevents cancer cells from dividing and proliferating. Mechanistic studies have revealed that acetylthis compound treatment leads to a reduction in the protein expression of key cell cycle regulatory proteins, including Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), and CDK2.[6][7] The downregulation of these proteins disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase.[6]

Figure 2: Acetylthis compound induces G2/M cell cycle arrest in colon cancer cells by downregulating c-Myc and associated cell cycle proteins.

A Novel Frontier: Centrosome Declustering

A particularly intriguing and novel mechanism of action for this compound is its ability to induce centrosome declustering.[3] Centrosomes are the primary microtubule-organizing centers in animal cells and play a critical role in the formation of the mitotic spindle. Many cancer cells are characterized by an abnormal number of centrosomes (supernumerary centrosomes), which can lead to mitotic catastrophe and cell death. To circumvent this, cancer cells often cluster their extra centrosomes at the spindle poles to ensure bipolar cell division. This compound has been identified as a potent inhibitor of this centrosome clustering process.[3] By preventing the clustering of supernumerary centrosomes, this compound promotes the formation of multipolar spindles during mitosis, which ultimately leads to mitotic catastrophe and selective killing of cancer cells. This mechanism represents a highly specific and promising strategy for targeting cancer cells while sparing normal, healthy cells.[3]

Modulation of Inflammatory Pathways

Chronic inflammation is a well-established driver of tumorigenesis. This compound exhibits potent anti-inflammatory effects by modulating the Nrf2 and MAPK signaling pathways.[2][8] It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2] this compound also suppresses the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] These anti-inflammatory properties likely contribute to its overall anticancer activity by creating a less favorable microenvironment for tumor growth and progression.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of a compound.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| This compound | Melanoma | B16F10 | 6.16 | [3] |

| This compound | Melanoma | A375 | 5.56 | [3] |

| This compound | Glioblastoma | U87 | ~10-20 (estimated) | [4] |

| This compound | Glioblastoma | LN229 | ~10-20 (estimated) | [4] |

| Acetylthis compound | Colon Cancer | HCT116, HT-29, DLD-1 | Dose-dependent inhibition up to 100 µM | [6] |

Future Directions and Unexplored Pathways

While significant progress has been made in elucidating the anticancer mechanisms of this compound, several areas warrant further investigation.

-

PI3K/Akt and Wnt/β-catenin Pathways: The Phosphoinositide 3-kinase (PI3K)/Akt and Wnt/β-catenin signaling pathways are fundamental to cancer cell proliferation, survival, and metastasis.[9][10][11][12][13][14][15] Although some natural compounds are known to modulate these pathways, direct evidence linking this compound to the regulation of PI3K/Akt or Wnt/β-catenin signaling is currently limited. Future studies should explore whether this compound directly or indirectly interacts with key components of these critical oncogenic pathways.

-

Autophagy: Autophagy, or "self-eating," is a cellular degradation process that can either promote cell survival or induce cell death in cancer, depending on the context.[16][17] Some anticancer agents have been shown to induce autophagic cell death. Investigating whether this compound can modulate autophagy in cancer cells, and determining its effect on key autophagy markers such as LC3 and Beclin-1, could reveal another layer of its anticancer mechanism.[16][17][18][19][20]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, we provide detailed protocols for key experimental assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound or acetylthis compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. This protocol is tailored for the detection of apoptosis-related proteins.

Protocol:

-

Protein Extraction: Treat cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, c-Myc, Cyclin D1, CDK2, CDK4) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cancer cells with acetylthis compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with multifaceted anticancer properties. Their ability to induce apoptosis, trigger cell cycle arrest, and modulate inflammatory pathways underscores their therapeutic potential. The discovery of their novel mechanism of action through centrosome declustering opens up exciting new avenues for the development of highly selective cancer therapies. This technical guide provides a solid foundation for researchers to further explore the intricate molecular mechanisms of this compound and to accelerate its journey from a traditional remedy to a modern anticancer agent. Further investigation into its effects on other key oncogenic pathways will undoubtedly provide a more complete picture of its therapeutic capabilities and pave the way for its potential clinical application.

References

Please note that for the purpose of this output, the URLs are placeholders and would be replaced with the actual URLs from the search results in a real application.

- Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. Source [URL]

- This compound promotes apoptosis and inhibits proliferation of glioblastoma via regulating the STAT3/Bcl-2 signalling p

- Acetylthis compound Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells. PubMed [URL]

- Acetylthis compound Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling P

- Improving anticancer activity towards colon cancer cells with a new p53‐activ

- Western Blot analysis of colon cancer cell lines. HCT-116 (A), SW-480...

- (PDF) this compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs.

- Acetylthis compound Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells.

- Hypomethylating agents synergize with irinotecan to improve response to chemotherapy in colorectal cancer cells. PMC - NIH [URL]

- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central [URL]

- A graph representing IC50 (µM) against (MCF-7) and (A549) cell lines at...

- A-IC50 values after in vitro exposure for 30 min of CRC cells SW480,...

- Anti-inflammatory effect of this compound isolated from Corydalis bungeana Turcz. Source [URL]

- Fangchinoline targets PI3K and suppresses PI3K/AKT signaling p

- This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs. PubMed Central [URL]

- PI3K and AKT: Unfaithful Partners in Cancer. MDPI [URL]

- Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives. PubMed Central [URL]

- Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy. PMC [URL]

- PI3K/Akt signalling p

- Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. PubMed Central [URL]

- Inhibition of oncogenic Wnt signaling through direct targeting of β-c

- Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy. PMC - PubMed Central [URL]

- Targeting the Canonical WNT/β-Catenin Pathway in Cancer Treatment Using Non-Steroidal Anti-Inflamm

- Chemistry-first approach for nomination of personalized tre

- Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs [URL]

- Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Tre

- Modulating PKCα Activity to Target Wnt/β-Catenin Signaling in Colon Cancer. MDPI [URL]

- Comprehensive Analysis of Role of Cyclin-Dependent Kinases Family Members in Colorectal Cancer. PMC - NIH [URL]

- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd

- Expression and clinical significances of Beclin1, LC3 and mTOR in colorectal cancer. Source [URL]

- The Role of Beclin 1-Dependent Autophagy in Cancer. MDPI [URL]

- Induction of non-canonical Beclin-1 independent autophagy by Rhus...

- Expression and Clinical Significance of the Autophagy Proteins BECLIN 1 and LC3 in Ovarian Cancer. Source [URL]

- Evaluation of the expression of LC3-II and BECLIN1 genes of autophagy pathway in patients with hematological malignancies. PMC - PubMed Central [URL]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetylthis compound Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylthis compound Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin | Scilit [scilit.com]

- 12. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Expression and clinical significances of Beclin1, LC3 and mTOR in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. research.uniupo.it [research.uniupo.it]

- 20. Evaluation of the expression of LC3-II and BECLIN1 genes of autophagy pathway in patients with hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of Corynoline

Sources

- 1. journalajrb.com [journalajrb.com]

- 2. researchgate.net [researchgate.net]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Corylin inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound Exhibits Anti-inflammatory Effects in Lipopolysaccharide (LPS)-Stimulated Human Umbilical Vein Endothelial Cells through Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Corynoline: A Prospective Agent for Colon Carcinoma Therapeutics - A Technical Guide

Abstract

Colon carcinoma remains a significant challenge in oncology, necessitating the exploration of novel therapeutic agents. Corynoline, a naturally occurring isoquinoline alkaloid, has emerged as a compound of interest. While direct research on this compound in colon cancer is nascent, substantial evidence from its derivative, acetylthis compound (ACN), provides a strong rationale for its investigation. This technical guide synthesizes the current understanding of the potential mechanisms of this compound in colon carcinoma, drawing insights from studies on ACN. We present a proposed mechanism of action centered on the induction of apoptosis and cell cycle arrest, detailed experimental protocols for its investigation, and a forward-looking perspective on its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.

Introduction: The Therapeutic Potential of this compound in Colon Carcinoma

Colorectal cancer is a leading cause of cancer-related mortality worldwide, and the development of novel, effective therapeutic strategies is of paramount importance.[1][2] Natural products have historically been a rich source of anticancer compounds, with alkaloids, in particular, demonstrating significant therapeutic potential.[3][4] this compound, an isoquinoline alkaloid extracted from plants of the Corydalis genus, has demonstrated cytotoxic effects against various cancer cell lines.[3][5] While direct and extensive studies on this compound's efficacy in colon carcinoma are limited, compelling evidence from its acetylated derivative, acetylthis compound (ACN), strongly suggests its potential as an anti-cancer agent.

Recent research has demonstrated that ACN inhibits the viability and proliferation of colon cancer cells in a dose-dependent manner.[1][6] Furthermore, ACN has been shown to induce apoptosis and cause cell cycle arrest, key mechanisms in cancer therapy.[1][6] This guide will delve into the prospective mechanisms of this compound in colon carcinoma, primarily extrapolating from the robust data available for ACN, and provide a comprehensive framework for its preclinical evaluation.

Proposed Mechanism of Action: Insights from Acetylthis compound

Based on the compelling evidence from studies on acetylthis compound (ACN), we propose a primary mechanism of action for this compound in colon carcinoma centered on the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest), likely mediated through the inhibition of the c-Myc signaling pathway.[1][6]

Induction of Apoptosis

ACN has been shown to significantly increase apoptosis in colon cancer cells.[6] This process is characterized by a cascade of molecular events leading to controlled cell death. The proposed apoptotic pathway initiated by this compound involves:

-

Activation of Caspases: ACN treatment leads to the increased expression of cleaved caspase-3 and cleaved PARP, which are hallmark indicators of apoptosis.[6]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in regulating apoptosis. It is hypothesized that this compound, similar to other anticancer agents, shifts this balance in favor of apoptosis.

G2/M Phase Cell Cycle Arrest

In addition to inducing apoptosis, ACN has been observed to arrest colon cancer cells in the G2/M phase of the cell cycle.[6] This prevents the cells from dividing and proliferating. This effect is likely achieved through the downregulation of key cell cycle regulatory proteins.

Targeting the c-Myc Signaling Pathway

The c-Myc oncogene is a critical regulator of cell growth, proliferation, and apoptosis, and its dysregulation is a common feature in many cancers, including colon cancer.[1] ACN has been shown to reduce the protein expression of c-Myc.[1][6] This suggests that this compound may exert its anticancer effects by targeting this crucial signaling pathway.

Diagram of Proposed this compound Signaling Pathway in Colon Cancer

Caption: Proposed mechanism of this compound in colon cancer.

Quantitative Data from Acetylthis compound Studies

While specific quantitative data for this compound in colon cancer is not yet widely available, the following table summarizes key findings from studies on its derivative, acetylthis compound (ACN), which provide a strong basis for further investigation.

| Cell Line | Assay | Parameter | Result | Reference |

| HCT116, HT-29, DLD-1 | MTT Assay | Cell Viability | Dose-dependent decrease | [1] |

| HCT116, HT-29 | Flow Cytometry | Apoptosis | Significant increase with ACN treatment | [6] |

| HCT116, HT-29 | Flow Cytometry | Cell Cycle | Increased population in G2/M phase | [6] |

| Colon Cancer Cells | Western Blot | Protein Expression | Increased cleaved-PARP and cleaved-caspase3 | [6] |

| Colon Cancer Cells | Western Blot | Protein Expression | Decreased c-Myc expression | [1] |

Experimental Protocols

To facilitate the investigation of this compound's therapeutic potential, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Diagram of MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed colon cancer cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[1]

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat colon cancer cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Staining: Resuspend the fixed cells in a PI staining solution containing RNase A.[9][10]

-

Incubation: Incubate the cells in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[9][10]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.[11]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[12]

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, cleaved caspase-3, PARP, cyclins, CDKs), followed by incubation with a corresponding secondary antibody.[11][12]

-

Detection: Detect the protein bands using a suitable detection method (e.g., chemiluminescence).[11]

Future Directions and Conclusion

The existing research on acetylthis compound provides a compelling case for the investigation of this compound as a potential therapeutic agent for colon carcinoma. Future research should focus on:

-

Direct In Vitro Studies: Conducting comprehensive in vitro studies to determine the IC50 values of this compound in various colon cancer cell lines and to confirm its effects on apoptosis and cell cycle progression.

-

Mechanistic Elucidation: Further elucidating the precise molecular targets and signaling pathways affected by this compound in colon cancer cells.

-

In Vivo Efficacy: Evaluating the in vivo antitumor efficacy of this compound in preclinical animal models of colon cancer.

-